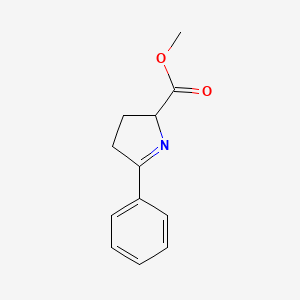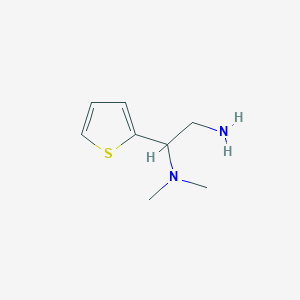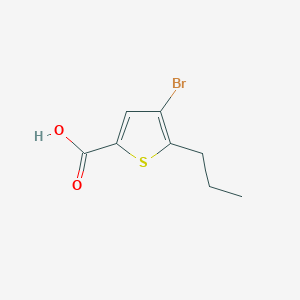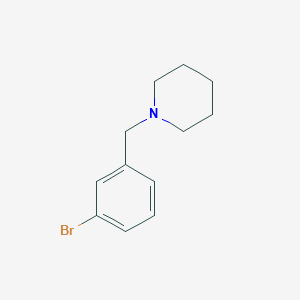![molecular formula C13H17N3OS B1274382 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669705-05-9](/img/structure/B1274382.png)
4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and potential in corrosion inhibition. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the possible characteristics of the compound .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various hydrazides, aldehydes, and ketones. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involved the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Another related compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, was synthesized and its process was found to be energetically feasible at room temperature, indicating that similar conditions might be applicable for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic techniques such as IR, NMR, and mass spectrometry, alongside X-ray crystallography and theoretical methods like density functional theory (DFT) . These studies provide detailed information on bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to their bifunctional nature, with the presence of both nucleophilic and electrophilic sites. For example, S-substituted derivatives of triazole thiones were synthesized by reacting 1,2,4-triazole-5-thiones with different halides . This suggests that the compound of interest may also be amenable to such modifications, potentially altering its physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Theoretical calculations, such as DFT, can predict properties like vibrational frequencies, molecular electrostatic potentials, and nonlinear optical properties . These properties are important for the practical application of the compound, including its potential use in materials science and as a biological agent.
Relevant Case Studies
Several of the synthesized triazole compounds were screened for biological activities, such as antibacterial, antifungal, and antioxidant activities . The antioxidant activity of one derivative was found to be significantly higher than that of a control antibiotic . These case studies highlight the potential of triazole derivatives in pharmaceutical applications and suggest that the compound of interest may also possess similar activities.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- Synthesis methods and structural characterizations of 1,2,4-triazoles have been extensively explored. A study by Ali et al. (2022) detailed the synthesis of a library of triazoles, including a step involving the cyclization of intermediates to form triazole-thiols, which are structurally similar to the compound (Ali et al., 2022).
- Nadeem et al. (2017) conducted a study on a compound closely related to 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, focusing on its crystal structure, spectroscopic properties, and nonlinear optical properties (Nadeem et al., 2017).
2. Biological and Pharmacological Applications
- A variety of 1,2,4-triazole derivatives have been tested for their antimicrobial properties. For instance, Martin (2020) synthesized novel triazoles and tested their antimicrobial efficacy, revealing moderate to good antimicrobial activity (Martin, 2020).
- In the field of cancer research, compounds structurally similar to 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines, as shown in a study by Šermukšnytė et al. (2022) (Šermukšnytė et al., 2022).
3. Physical and Chemical Properties
- The compound's potential as a nonlinear optical material has been studied. For example, the research by Nadeem et al. (2017) found that a related triazole-thione compound showed significantly higher nonlinear optical properties compared to urea, a commercial NLO material (Nadeem et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFCVAJLHFUAKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397530 |
Source


|
| Record name | 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669705-05-9 |
Source


|
| Record name | 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)


![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)





